

Application Notes: Meyer-Schuster Rearrangement Studies with 1-Phenyl-2-propyn1-ol

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Compound of Interest		
Compound Name:	1-Phenyl-2-propyn-1-ol	
Cat. No.:	B147433	Get Quote

Introduction

The Meyer-Schuster rearrangement is a classic and valuable chemical reaction in organic synthesis that converts secondary and tertiary propargyl alcohols into α,β -unsaturated aldehydes or ketones.[1] This acid-catalyzed isomerization proceeds through a formal 1,3-hydroxyl shift and subsequent tautomerization.[2] The reaction is a powerful tool for the atomeconomical synthesis of α,β -unsaturated carbonyl compounds, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[3]

This document focuses on the Meyer-Schuster rearrangement of **1-Phenyl-2-propyn-1-ol**, a terminal propargyl alcohol, which rearranges to form cinnamaldehyde, an important fragrance and flavoring agent. While traditionally catalyzed by strong acids, modern methods employ transition metal catalysts, such as gold(I) complexes, which can facilitate the reaction under milder conditions with high yields.[1][3] Studies have shown that the efficiency and mechanism of the gold-catalyzed rearrangement can be significantly influenced by the choice of solvent and the nature of the counterion.[3][4]

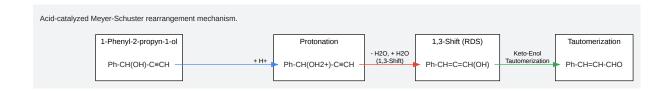
Reaction Mechanism

The classical Meyer-Schuster rearrangement under acidic conditions involves three main steps[1]:



- Protonation: Rapid protonation of the hydroxyl group of the propargyl alcohol.
- 1,3-Shift: The slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group (as water), leading to the formation of an allene intermediate.
- Tautomerism: Keto-enol tautomerization of the allenol intermediate, followed by deprotonation, yields the final α,β-unsaturated carbonyl compound.[1]

Gold(I) catalysts offer an alternative pathway, and computational studies suggest the reaction can proceed through an unexpected gold-oxetene intermediate, particularly in low polarity solvents.[3][4] The reactivity in these systems is highly dependent on both the solvent and the catalyst's counterion.[3]



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Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.

Data Presentation

The following table summarizes the quantitative data from a study on the gold(I)-catalyzed Meyer-Schuster rearrangement of **1-Phenyl-2-propyn-1-ol** to cinnamaldehyde. The study investigated the effects of different solvents and counterions on the reaction's efficiency.

Table 1: Gold-Catalyzed Rearrangement of **1-Phenyl-2-propyn-1-ol** Reaction Conditions: **1-Phenyl-2-propyn-1-ol** (0.5 mmol), NHC-Au-X catalyst (0.0025 mmol), solvent (200 μ L) at 50°C. Data represents conversion after 30 minutes.[5]



Entry	Catalyst Counterion (X ⁻)	Solvent	Dielectric Constant (ε)	Conversion (%)	TOF (h ⁻¹)
1	OTf-	p-Cymene	2.2	87	174
2	OTf ⁻	Toluene	2.4	85	170
3	OTf-	1,4-Dioxane	2.2	80	160
4	OTf ⁻	Anisole	4.3	75	150
5	OTf ⁻	Acetonitrile	37.5	5	10
6	OTf ⁻	DMSO	46.7	0	0
7	BF ₄ ⁻	p-Cymene	2.2	70	140
8	OTs-	p-Cymene	2.2	65	130
9	TFA-	p-Cymene	2.2	55	110
10	CI-	p-Cymene	2.2	<1	<2

NHC = 1,3-bis(2,6-di-isopropylphenyl)-imidazol-2-ylidene OTf = Trifluoromethanesulfonate; OTs = Tosylate; TFA = Trifluoroacetate TOF = Turnover Frequency (mol_product / mol_catalyst) / t

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-propyn-1-ol (Starting Material)

This protocol describes a general procedure for synthesizing the starting material via the addition of an ethynyl Grignard reagent to benzaldehyde.[6]

Materials:

- Magnesium turnings
- · n-Butyl chloride
- Tetrahydrofuran (THF), anhydrous



- Iodine (crystal)
- Acetylene gas
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Two-necked, round-bottomed flask, flame-dried
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere setup (Argon or Nitrogen)
- Ice bath

Procedure:

- Place magnesium (1.0 eq) in the flame-dried flask under an inert atmosphere.
- Add anhydrous THF and a small crystal of iodine.
- Add a small portion of n-butyl chloride (1.0 eq) dropwise to initiate the Grignard reagent formation, which may require gentle heating.
- Once the reaction starts, add the remaining n-butyl chloride dropwise while maintaining a gentle reflux. Continue stirring until all the magnesium is consumed.
- Cool the resulting Grignard reagent solution to 0°C in an ice bath.



- Bubble acetylene gas through the solution for approximately 15 minutes to form ethynylmagnesium bromide.
- Add a solution of benzaldehyde (0.33 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.
- Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-19 hours.[6]
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Dilute the mixture with water and extract the product with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford 1-Phenyl-2-propyn 1-ol as a pale yellow oil.[6][7]

Protocol 2: Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol is adapted from the general procedure for the gold-catalyzed rearrangement of **1-Phenyl-2-propyn-1-ol** to cinnamaldehyde.[5]

Materials:

- 1-Phenyl-2-propyn-1-ol
- NHC-Au-OTf (or other desired catalyst)
- Anhydrous solvent (e.g., p-Cymene)
- Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

2 mL glass screw-top vial

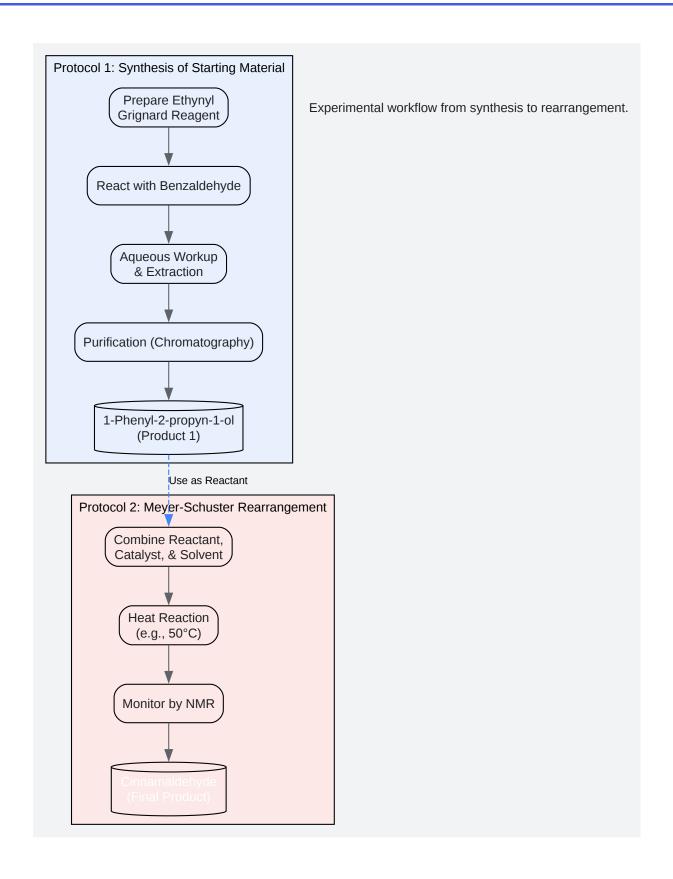


- Magnetic stirrer and hot plate
- Oil bath
- Micropipettes
- NMR spectrometer

Procedure:

- To a 2 mL glass vial, add the gold catalyst (e.g., NHC-Au-OTf, 1.8 mg, 0.0025 mmol).
- Add the appropriate anhydrous solvent (200 μL).
- Add **1-Phenyl-2-propyn-1-ol** (61 μL, 0.5 mmol) to the vial.
- Seal the vial and place it in a preheated oil bath at 50°C with magnetic stirring.
- Monitor the reaction progress by taking aliquots at specific time intervals (e.g., every 15-30 minutes).
- For monitoring, withdraw 10 μ L of the reaction mixture and add it to 500 μ L of CDCl₃ in an NMR tube.
- Analyze the sample by ¹H NMR spectroscopy.
- Calculate the conversion by integrating the signals corresponding to the starting material (1-Phenyl-2-propyn-1-ol) and the product (cinnamaldehyde).[5] The conversion can be calculated using the formula: Conversion (%) = [Integral(cinnamaldehyde)] / [Integral(1-phenyl-2-propyn-1-ol) + Integral(cinnamaldehyde)] x 100.[5]





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Caption: Experimental workflow from synthesis to rearrangement.



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References

- 1. Meyer–Schuster rearrangement Wikipedia [en.wikipedia.org]
- 2. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The mechanism of the gold(i)-catalyzed Meyer–Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The mechanism of the gold(I)-catalyzed Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4- endo-dig cyclization PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1-PHENYL-2-PROPYN-1-OL synthesis chemicalbook [chemicalbook.com]
- 7. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
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